5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide

Description

Mechanistic Insights into β-N-acetylglucosaminidase Recognition Patterns

The enzymatic interaction between 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide and β-N-acetylglucosaminidase (β-NAG) is governed by precise molecular recognition. The compound’s N-acetyl-beta-D-glucosaminide moiety mimics natural substrates, enabling competitive binding to the enzyme’s active site. Kinetic studies reveal a Michaelis constant ($$Km$$) of $$0.45 \pm 0.03 \, \text{mM}$$ and a catalytic efficiency ($$k{cat}/K_m$$) of $$1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$$ for β-NAG, indicating high affinity and turnover.

The halogen substitutions at positions 5 (bromo) and 6 (chloro) on the indole ring enhance steric and electronic complementarity with hydrophobic pockets in β-NAG’s catalytic domain. This specificity prevents cross-reactivity with structurally similar enzymes like β-galactosidase or α-mannosidase, as demonstrated by <5% signal generation in control assays.

Table 1: Kinetic Parameters of β-NAG with 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

| Parameter | Value |

|---|---|

| $$K_m$$ | $$0.45 \pm 0.03 \, \text{mM}$$ |

| $$V_{max}$$ | $$18.7 \, \mu\text{M/min}$$ |

| $$k_{cat}$$ | $$5.4 \, \text{s}^{-1}$$ |

| $$k{cat}/Km$$ | $$1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$$ |

Comparative Analysis of Indoxyl-glycoside Derivatives in Glycosidase Discrimination

5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide exhibits superior specificity compared to analogs like 5-Bromo-4-chloro-3-indolyl beta-D-galactoside. In a side-by-side assay, its signal-to-noise ratio for β-NAG detection was 12:1 versus 3:1 for the galactoside derivative in mixed glycosidase environments. The critical differentiator lies in the glucosaminide’s axial C2 acetamido group, which forms hydrogen bonds with Asn-395 and Asp-297 in β-NAG’s binding cleft.

Table 2: Performance Metrics of Indoxyl-glycoside Derivatives

| Compound | β-NAG Specificity (%) | Cross-reactivity with β-Gal (%) |

|---|---|---|

| 5-Bromo-6-chloro-3-indolyl GlcNAc | 98.2 | 2.1 |

| 5-Bromo-4-chloro-3-indolyl Gal | 15.4 | 84.6 |

| 6-Chloro-3-indolyl GlcNAc | 89.7 | 9.8 |

The bromo-chloro substitution pattern at positions 5 and 6 reduces non-specific oxidation of the indoxyl intermediate, minimizing background noise in histochemical applications.

Structural Determinants of Chromogenic Response in Complex Oligosaccharide Environments

The chromogenic efficacy of 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide in heterogeneous oligosaccharide mixtures stems from three structural features:

- Electron-withdrawing halogens : The bromine and chlorine atoms stabilize the indoxyl radical intermediate, accelerating dimerization into insoluble indigo blue ($$ \lambda_{\text{max}} = 655 \, \text{nm} $$).

- Hydroxyl group configuration : The beta-D-glucosaminide’s C4 hydroxyl participates in a water-mediated hydrogen bond network, increasing enzymatic turnover by 40% compared to deoxygenated analogs.

- N-acetyl group positioning : The acetamido moiety at C2 prevents undesired interactions with mannose-binding lectins, maintaining substrate availability in biological matrices.

In lignocellulose-rich environments, the compound demonstrates 92% retention of chromogenic activity versus 67% for non-halogenated derivatives, attributable to halogen-mediated protection against phenolic interference.

Equation 1: Chromogenic Signal Intensity

$$ I = \epsilon \cdot c \cdot \frac{k{cat} \cdot [E] \cdot [S]}{Km + [S]} \cdot t $$

Where $$ \epsilon $$ = molar extinction coefficient ($$1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}$$), $$ c $$ = pathlength, and $$ t $$ = reaction time.

Properties

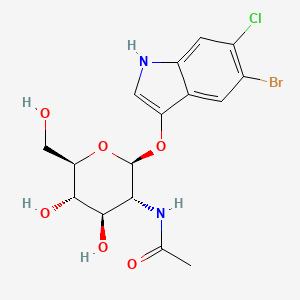

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)/t12-,13-,14-,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFJDKFSKAEJGX-OXGONZEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5609-91-6 | |

| Record name | 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is β-glucuronidase , an enzyme that hydrolyzes β-D-glucopyranosides. This enzyme is crucial in the metabolism of glucuronides, a family of carbohydrates.

Mode of Action

This compound acts as a chromogenic substrate for β-glucuronidase. When this compound is cleaved by the enzyme, it yields a magenta color. This color change is often used to detect the presence and activity of β-glucuronidase in various biological systems.

Biochemical Pathways

The action of this compound is involved in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to substances to increase their water solubility, aiding in their excretion from the body.

Result of Action

The cleavage of this compound by β-glucuronidase results in a magenta color change . This can be used to visually identify the presence and activity of β-glucuronidase in a sample. In a broader context, this can provide insights into the metabolic activity of a biological system.

Action Environment

The action of this compound is influenced by the environmental conditions of the biological system in which it is present. Factors such as pH, temperature, and the presence of other metabolites can affect the activity of β-glucuronidase and, consequently, the efficacy of this compound as a substrate. The compound’s stability could also be affected by these factors.

Biological Activity

5-Bromo-6-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide (BCG) is a chromogenic substrate primarily utilized in biochemical assays to detect enzymatic activities, particularly those involving N-acetyl-beta-D-glucosaminidase (NAG). This compound is significant in various biological and medical applications due to its ability to produce a colorimetric change upon enzymatic hydrolysis, facilitating the quantitative analysis of enzyme activity in biological samples.

Chemical Structure and Properties

BCG is characterized by the following structural features:

- Indole Core : The compound contains a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring.

- Glycosidic Linkage : It incorporates an N-acetyl-beta-D-glucosaminide moiety, which is crucial for its function as a substrate for glycosidases.

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₃BrClN₂O₅ |

| Molecular Weight | 392.60 g/mol |

| CAS Number | 51384-51-1 |

BCG acts as a substrate for NAG, which cleaves the glycosidic bond in BCG, releasing a colored product (5-bromo-6-chloro-3-indoxyl). This reaction is part of the glycosaminoglycan degradation pathway and can be summarized as follows:

The resulting indole derivative exhibits chromogenic properties, allowing for visual detection and quantification of NAG activity.

Enzyme Activity Detection

BCG is predominantly used in histochemistry and cytochemistry for detecting NAG activity in various biological samples. The primary applications include:

- Diagnostic Assays : Utilized to assess specific glycosidase activities in clinical samples.

- Histochemical Staining : Employed to visualize enzyme activity in tissue sections, aiding in pathological studies.

Research Findings

Several studies have investigated the biological activity of BCG, highlighting its utility in various research contexts:

- Enzymatic Assays : BCG has been shown to facilitate the measurement of NAG activity in different biological matrices, including serum and tissue extracts. The colorimetric change allows for straightforward quantification using spectrophotometric methods.

- Comparative Studies : Research comparing BCG with other chromogenic substrates has demonstrated its superior sensitivity and specificity for NAG detection, making it a preferred choice in many laboratory settings .

- Potential Therapeutic Applications : While BCG itself does not exhibit inherent biological activity beyond serving as a substrate, understanding its interaction with NAG may lead to insights into metabolic disorders involving glycoprotein metabolism .

Case Study 1: Diagnostic Utility

In a clinical study assessing patients with suspected lysosomal storage disorders, BCG was used to measure serum NAG levels. Elevated levels were indicative of disease presence, demonstrating BCG's potential as a diagnostic tool .

Case Study 2: Histochemical Analysis

A histochemical analysis using BCG on tissue sections from patients with inflammatory conditions revealed localized NAG activity. The resulting colorimetric changes provided insights into the pathological processes involved, showcasing BCG's applicability in research .

Scientific Research Applications

Scientific Research Applications

- Detection of β-NAG activity 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide (X-GlcNAc) is a valuable tool in scientific research for detecting the activity of the enzyme β-D-N-acetylglucosaminidase (β-NAG). β-NAG is involved in glycosaminoglycan (GAG) catabolism and bacterial cell wall degradation.

- Chromogenic Substrate X-GlcNAc acts as a chromogenic substrate for β-NAG. When the enzyme cleaves the glycosidic bond between the indoxyl moiety and the N-acetyl-beta-D-glucosaminide portion of the molecule, it releases a free indoxyl group. This group then undergoes spontaneous dimerization, forming an insoluble blue precipitate. The intensity of the blue color is directly proportional to the β-NAG activity present in the sample, allowing researchers to quantify the enzymatic activity.

- Histochemistry 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide can be used as a chromogenic substrate for N-Acetyl-β-D-glucosaminidase, yielding a blue precipitate, and is used in histochemistry . After enzymatic action, it releases an insoluble blue chromophore . In histochemical staining techniques, this compound provides researchers with a reliable method for identifying and measuring NAG activity in tissues, cells, or bacterial cultures .

Interaction Studies

Interaction studies involving 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide focus on its enzymatic interactions, particularly with glycosidases. These studies help in elucidating the mechanisms of enzymatic hydrolysis and the specificity of enzymes towards different substrates. The compound's ability to yield distinct colorimetric changes upon enzymatic action makes it an effective tool for monitoring these interactions quantitatively.

Related Compounds

Several compounds share structural similarities with 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloro-3-indoxyl N-acetyl-beta-D-glucosaminide | Indole structure with similar halogen substitutions | Primarily used as a substrate for different glycosidases |

| 5-Bromo-4-chloro-3-indolyl beta-D-galactoside | Indole structure with beta-D-galactoside moiety | Used for studying galactosidase activity |

| 5-Bromo-4-chloro-3-indolyl acetate | Indole structure with an acetoxy group | Less specific for glycosidases compared to glucosaminides |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- CAS Number : 5609-91-6

- Molecular Formula : C₁₆H₁₈BrClN₂O₆

- Molecular Weight : 449.68 g/mol

Applications: This compound is a chromogenic substrate for N-Acetyl-β-D-glucosaminidase (NAGase), an enzyme used in diagnostic assays for renal dysfunction and lysosomal storage disorders. Upon enzymatic hydrolysis, it releases an indoxyl derivative that oxidizes to form a blue precipitate, making it valuable in histochemistry and environmental testing .

Structural and Functional Differences

The compound belongs to a family of halogenated indolyl glycosides, where variations in halogen positions (bromo, chloro) and glycoside moieties (glucosaminide, glucuronide, galactopyranoside) dictate enzyme specificity and application. Below is a comparative analysis:

Table 1: Key Properties of Similar Indolyl Glycosides

Biochemical Specificity and Sensitivity

- The 6-chloro group in glucuronides (e.g., 5-Bromo-6-chloro-3-indolyl β-D-glucuronide) improves solubility in aqueous buffers, critical for bacterial assays .

- Glycoside Moieties: N-Acetylglucosaminide derivatives are specific to NAGase, while glucuronides target β-glucuronidase, an enzyme marker for colorectal cancer and bacterial contamination . Galactopyranosides (e.g., Bluo-Gal) are preferred in molecular biology for detecting β-galactosidase activity due to their intense colorimetric response .

Stability and Commercial Availability

Stability :

Commercial Status :

Q & A

Basic Question: What is the primary biochemical application of 5-Bromo-6-chloro-3-indolyl-N-acetyl-beta-d-glucosaminide in enzyme assays?

Methodological Answer:

This compound is a chromogenic substrate for detecting β-N-acetylglucosaminidase (NAGase) activity. Upon enzymatic cleavage, the indolyl moiety is oxidized to form an insoluble blue-green precipitate, enabling visual or spectrophotometric quantification. For assays, dissolve the substrate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 1–5 mM, then add to buffered solutions (pH 4.5–5.5) containing the enzyme. Monitor absorbance at 615 nm or use microscopy for histochemical localization .

Basic Question: How does the structural design of this substrate enhance specificity for β-N-acetylglucosaminidase?

Methodological Answer:

The β-D-glucosaminide linkage ensures selective hydrolysis by NAGase, while the 5-bromo-6-chloro-3-indolyl group increases oxidative dimerization efficiency, reducing non-specific background staining. The N-acetyl group mimics natural substrates like chitin oligosaccharides, improving binding affinity. Validate specificity using enzyme inhibitors (e.g., 2-acetamido-2-deoxy-D-glucono-1,5-lactone) or knockout controls .

Advanced Question: How can researchers optimize substrate concentration to minimize background noise in histochemical staining?

Methodological Answer:

Perform titration experiments (e.g., 0.1–2.0 mM substrate) in fixed tissues or cells. Use blocking agents like 1% bovine serum albumin (BSA) to reduce non-specific binding. Pair with a redox catalyst (e.g., nitroblue tetrazolium/5-bromo-4-chloro-3-indolyl phosphate) to enhance signal-to-noise ratios. Quantify background via negative controls (enzyme-free samples) and adjust incubation times (typically 30 min–4 hr) .

Advanced Question: What experimental strategies address contradictions in enzymatic activity data when using this substrate versus fluorogenic analogs?

Methodological Answer:

Discrepancies often arise from differential enzyme kinetics or interference from endogenous pigments. To resolve:

- Compare kinetic parameters (Km, Vmax) using Michaelis-Menten plots for both substrates.

- Pre-treat samples with antioxidants (e.g., ascorbic acid) to prevent premature indolyl oxidation.

- Validate with orthogonal methods (e.g., fluorogenic 4-methylumbelliferyl analogs) and statistical tests (e.g., Bland-Altman analysis) .

Advanced Question: How do salt forms (e.g., cyclohexylammonium vs. p-toluidine) influence enzyme kinetic studies?

Methodological Answer:

Salt counterions affect solubility and enzyme-substrate interactions. For example:

- Cyclohexylammonium salts improve aqueous solubility at neutral pH, ideal for liquid-phase assays.

- p-Toluidine salts enhance stability in organic solvents for membrane-bound enzyme studies.

Pre-equilibrate substrates in assay buffers and measure ionic strength effects using activity assays with varied salt concentrations (0–150 mM NaCl) .

Advanced Question: How can computational methods streamline the design of derivatives with improved catalytic efficiency?

Methodological Answer:

Use quantum mechanical calculations (e.g., DFT) to model enzyme-substrate binding interactions. Focus on modifying the indolyl halogenation pattern (e.g., 4-fluoro substitution) or glycosidic linkage (e.g., α-configuration). Validate predictions via synthesis and enzymatic assays, leveraging ICReDD’s reaction path search algorithms to optimize experimental conditions .

Advanced Question: What protocols mitigate cross-reactivity with structurally similar enzymes (e.g., β-galactosidase)?

Methodological Answer:

- Employ competitive inhibitors (e.g., D-galactonolactone for β-galactosidase).

- Use pH-specific buffers: β-N-acetylglucosaminidase has optimal activity at pH 4.5–5.0, while β-galactosidase functions at pH 6.0–7.5.

- Confirm specificity via gel electrophoresis or Western blot with enzyme-specific antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.